4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0859647
InChI:
InChI=1S/C21H18O5/c1-4-17(22)16-11-15-12(2)10-18(23)25-19(15)13(3)20(16)26-21(24)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3
SMILES:
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)C3=CC=CC=C3
Molecular Formula:
C21H18O5
Molecular Weight:
350.4 g/mol
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate
CAS No.:
Cat. No.: VC0859647
Molecular Formula: C21H18O5
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18O5 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | (4,8-dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate |
| Standard InChI | InChI=1S/C21H18O5/c1-4-17(22)16-11-15-12(2)10-18(23)25-19(15)13(3)20(16)26-21(24)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
| Standard InChI Key | CLXFGHVNXRNTAK-UHFFFAOYSA-N |
| SMILES | CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)C3=CC=CC=C3 |
| Canonical SMILES | CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator